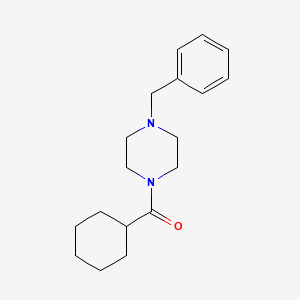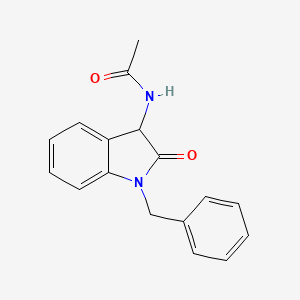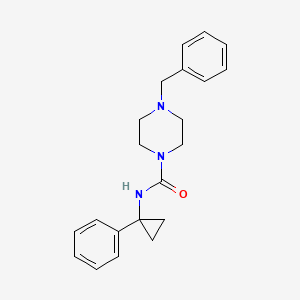
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neurodegeneration. This compound also modulates the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease inflammation and oxidative stress, which may also contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is a highly selective NMDA receptor antagonist, which allows for precise modulation of glutamate neurotransmission. This compound is also relatively stable and has a long half-life, which allows for more prolonged effects compared to other NMDA receptor antagonists. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for the development of more stable and water-soluble derivatives of this compound for use in lab experiments and potential clinical applications.
Métodos De Síntesis
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including reductive amination and condensation reactions. One of the most commonly used methods involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of sodium hydride to yield this compound.
Aplicaciones Científicas De Investigación
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-20(22-21(11-12-21)19-9-5-2-6-10-19)24-15-13-23(14-16-24)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDEXSNFUOVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)
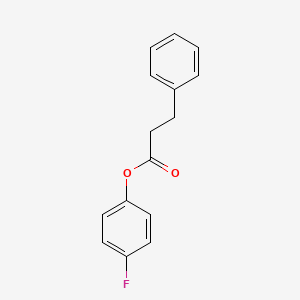
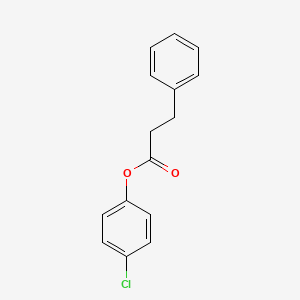
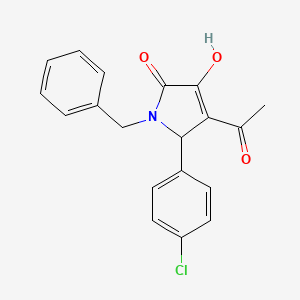
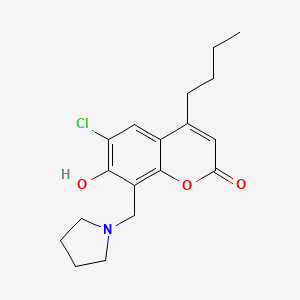
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)
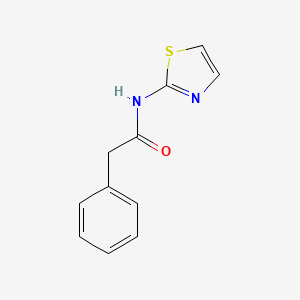
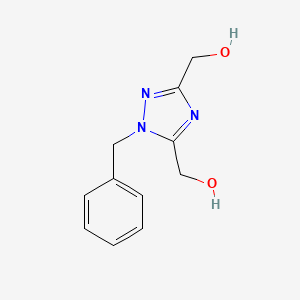
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)
